1-Methyl-2-phenyl-1,2-dihydroquinoline
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Overview
Description
1-Methyl-2-phenyl-1,2-dihydroquinoline is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the first position and a phenyl group at the second position, making it a significant molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1,2-dihydroquinoline can be synthesized through several methods. One common approach involves the condensation of aniline with acetophenone, followed by cyclization. This reaction typically requires a catalyst such as zeolite and proceeds under reflux conditions . Another method involves the reaction of 1-phenyl-2-propyn-1-one with aniline in the presence of a base, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient methodologies. These methods include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-2-phenylquinolinium salts.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Quinonimines are commonly used as oxidizing agents.
Reduction: Zinc/acetic acid or triphenylphosphine can be used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: 1-Methyl-2-phenylquinolinium salts.
Reduction: this compound.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-Methyl-2-phenyl-1,2-dihydroquinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-1,2-dihydroquinoline involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis in microbial cells . Additionally, it can bind to receptors and modulate signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the methyl and phenyl substitutions.
2-Phenylquinoline: Similar to 1-Methyl-2-phenyl-1,2-dihydroquinoline but lacks the methyl group.
1-Methylquinoline: Similar but lacks the phenyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
887-94-5 |
---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-methyl-2-phenyl-2H-quinoline |
InChI |
InChI=1S/C16H15N/c1-17-15-10-6-5-9-14(15)11-12-16(17)13-7-3-2-4-8-13/h2-12,16H,1H3 |
InChI Key |
QDGNTAWQJUIARL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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